molecular formula C12H10N2S B2642113 2-(4-Methylquinolin-2-yl)sulfanylacetonitrile CAS No. 7521-23-5

2-(4-Methylquinolin-2-yl)sulfanylacetonitrile

Cat. No.: B2642113
CAS No.: 7521-23-5
M. Wt: 214.29
InChI Key: HXAGEYVSGDPACT-UHFFFAOYSA-N
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Description

2-(4-Methylquinolin-2-yl)sulfanylacetonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents . This compound features a quinoline ring substituted with a methyl group at the 4-position and a sulfanylacetonitrile group at the 2-position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylquinolin-2-yl)sulfanylacetonitrile typically involves the reaction of 4-methylquinoline with a suitable thiol and a nitrile source. One common method is the nucleophilic substitution reaction where 4-methylquinoline is treated with a thiol, such as thioglycolic acid, in the presence of a base like sodium hydroxide. The resulting intermediate is then reacted with a nitrile source, such as acetonitrile, under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylquinolin-2-yl)sulfanylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

Scientific Research Applications

2-(4-Methylquinolin-2-yl)sulfanylacetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylquinolin-2-yl)sulfanylacetonitrile is unique due to the presence of both the sulfanyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-9-8-12(15-7-6-13)14-11-5-3-2-4-10(9)11/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAGEYVSGDPACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322046
Record name 2-(4-methylquinolin-2-yl)sulfanylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7521-23-5
Record name 2-(4-methylquinolin-2-yl)sulfanylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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